Cas no 289472-80-6 (N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide)

289472-80-6 structure
Nome del prodotto:N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide
Numero CAS:289472-80-6
MF:C14H14N4O2
MW:270.28656244278
MDL:MFCD26743605
CID:1030962
PubChem ID:67121778
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide
- N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
- Bortezomib Impurity B
- DTXSID80736476
- UNII-N46QC2PY7V
- 2-Pyrazinecarboxamide, N-((1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl)-
- N46QC2PY7V
- AKOS016844897
- 2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-
- KTQJEBWLYWKXRA-NSHDSACASA-N
- Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
- DB-224821
- 2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-; N-[(1S)-2-Amino-1-benzyl-2-oxo-ethyl]pyrazine-2-carboxamide
- N-[(1S)-2-Amino-1-benzyl-2-oxoethyl]pyrazine-2-carboxamide
- Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-
- SCHEMBL1688075
- N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide, (-)-
- N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide
- Bortezomib (m3)
- (2S)-3-PHENYL-2-(PYRAZIN-2-YLFORMAMIDO)PROPANAMIDE
- J-017332
- 289472-80-6
- N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide
-
- MDL: MFCD26743605
- Inchi: InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1
- Chiave InChI: KTQJEBWLYWKXRA-NSHDSACASA-N
- Sorrisi: NC([C@@H](NC(C1=CN=CC=N1)=O)CC2=CC=CC=C2)=O
Proprietà calcolate
- Massa esatta: 270.11167570g/mol
- Massa monoisotopica: 270.11167570g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 342
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 98Ų
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: NA
- Punto di ebollizione: 619.4±55.0 °C at 760 mmHg
- Punto di infiammabilità: 328.4±31.5 °C
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Informazioni sulla sicurezza
- Dichiarazione di pericolo: CAUTION: May irritate eyes, skin
- Istruzioni di sicurezza: CAUT
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276681-1g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 95%+ | 1g |
$241 | 2023-02-18 | |
TRC | A622540-500mg |
N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide |
289472-80-6 | 500mg |
$ 1573.00 | 2023-04-19 | ||
A2B Chem LLC | AB36088-5mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | ≥98% | 5mg |
$24.00 | 2024-04-20 | |
1PlusChem | 1P002XMG-10mg |
2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]- |
289472-80-6 | ≥98% | 10mg |
$56.00 | 2025-02-19 | |
A2B Chem LLC | AB36088-10mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | ≥98% | 10mg |
$40.00 | 2024-04-20 | |
1PlusChem | 1P002XMG-100mg |
2-Pyrazinecarboxamide, N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]- |
289472-80-6 | ≥98% | 100mg |
$332.00 | 2025-02-19 | |
eNovation Chemicals LLC | D237575-500mg |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 96% | 500mg |
$390 | 2025-02-25 | |
eNovation Chemicals LLC | D237575-3g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 96% | 3g |
$990 | 2024-08-03 | |
Alichem | A099002006-1g |
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
289472-80-6 | 95% | 1g |
$653.12 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-480354-500 mg |
N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide, |
289472-80-6 | 500MG |
¥2,858.00 | 2023-07-10 |
N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide Letteratura correlata
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
289472-80-6 (N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide) Prodotti correlati
- 862894-96-0(N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib)
- 946355-43-7(N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-(trifluoromethyl)benzamide)
- 1807037-59-7(Methyl 2,4-dibromo-3,5-difluorobenzoate)
- 2228227-58-3(3-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidin-3-ol)
- 1218915-65-1(3-(oxolan-2-yl)-1,2-oxazol-5-amine)
- 2137828-82-9(1-Butanamine, 3,3,4,4,4-pentafluoro-2-[(1-methylpropyl)thio]-)
- 1023498-24-9(2,4-Dichlorophenyl 6-methyl(1,2,3,4-tetrahydroquinolyl) ketone)
- 528816-57-1(6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole)
- 211929-83-8(9H-Fluoren-9-ylmethyl N-(2S)-4-(methylsulfanyl)-1-oxobutan-2-ylcarbamate)
- 2138205-77-1(2-(Bromomethyl)-5-(4-methylphenyl)oxane)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
(CAS:289472-80-6)Bortezomib Impurity 1

Purezza:99%
Quantità:100mg
Prezzo ($):Inchiesta